Electronic Differentiation from Saturated Analog 1-Bromo-2-methoxyethane (CAS 6482-24-2) via 13C NMR Chemical Shift Analysis
The introduction of a vinyl double bond conjugated to the methoxy oxygen in 1-bromo-2-methoxyethene produces a diagnostic 13C NMR chemical shift pattern that distinguishes it from the saturated analog 1-bromo-2-methoxyethane (CAS 6482-24-2). In the target compound, the vinylic C-β (bearing bromine) resonates significantly downfield compared to the sp³-hybridized C-Br carbon in the saturated analog, reflecting π-conjugation with the adjacent oxygen lone pair [1]. This electronic difference is not merely spectroscopic; it translates directly to altered electrophilicity at the bromine-bearing carbon, which governs reactivity in cross-coupling and nucleophilic displacement reactions [2].
| Evidence Dimension | 13C NMR Chemical Shift (δ, ppm) for Carbon Bearing Bromine |
|---|---|
| Target Compound Data | ~δ 120–130 ppm (vinylic C-Br) based on class-level analysis of β-bromo vinyl ethers |
| Comparator Or Baseline | 1-Bromo-2-methoxyethane: δ 31.0 ppm (C-Br, sp³ carbon) |
| Quantified Difference | Downfield shift of approximately 90–100 ppm in the target compound relative to saturated analog |
| Conditions | 13C NMR in CDCl3 solvent; data compiled from Miyajima and Takahashi (1971) for bromoethanes/ethylenes and vendor spectra for saturated analog [1] |
Why This Matters
This downfield shift correlates with reduced C-Br bond strength and enhanced reactivity toward oxidative addition in Pd-catalyzed cross-couplings, directly impacting reaction kinetics and catalyst loading requirements.
- [1] Miyajima, G., & Takahashi, K. (1971). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. IV. Bromo-substituted Ethanes and Ethylenes. The Journal of Physical Chemistry, 75(24), 3766-3768. View Source
- [2] Raifel'd, Y. E., Arshava, B. M., Morozhenko, Y. V., Slonim, I. Y., & Makin, S. M. (1984). Synthesis and Reactions of β-Bromovinyl Ethers. Journal of Organic Chemistry USSR, 20, 231-236. View Source
